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Compound of Interest

Compound Name: Mureidomycin E

Cat. No.: B15564878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mureidomycin E (MRD E), a

member of the uridyl-peptide class of antibiotics. Mureidomycins are notable for their potent

and specific activity against Pseudomonas aeruginosa, a highly refractory pathogen. This guide

delves into the core peptidylnucleoside structure of MRD E, presents quantitative data, outlines

key experimental protocols for its study, and visualizes its structure and synthesis.

Core Structural Analysis of Mureidomycin E
Mureidomycins belong to the uridyl peptide family of antibiotics, which are characterized by a

unique 3′-deoxy-4′,5′-enamino-uridine nucleoside linked to a peptide backbone via an enamide

bond.[1] Mureidomycin E, along with its isomer Mureidomycin F, are minor components

isolated from the culture filtrate of Streptomyces flavidovirens, the same organism that

produces Mureidomycins A-D.[2]

The core structure of Mureidomycin E is a complex peptidylnucleoside. It is structurally very

similar to Mureidomycin A, from which it can be synthesized. The defining feature that

distinguishes MRD E from MRDs A-D is the presence of an 8-hydroxy-1,2,3,4-tetrahydro-3-

isoquinoline carboxylic acid moiety, which is formed through a Pictet-Spengler reaction

involving the m-Tyrosine residue of Mureidomycin A and formaldehyde.[2]

The primary components of the Mureidomycin E structure are:
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A Nucleoside Core: A modified uridine derivative.

A Peptide Chain: Composed of several amino acid residues, including a characteristic m-

Tyrosine which is further cyclized in MRD E.

Connecting Linkage: An enamide bond connects the nucleoside to the peptide chain.

Mureidomycin E Core Structure

Uridine Derivative
(Nucleoside Core)

Peptide Chain

 Enamide Bond

8-Hydroxy-TIC*

 Peptide Bonds

Other Amino Acids
(e.g., N-methyl-DABA)

 Peptide Bonds

*TIC: Tetrahydroisoquinoline Carboxylic Acid
Logical relationship of Mureidomycin E components.
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Caption: Logical relationship of Mureidomycin E components.

Quantitative Data
Mureidomycins E and F share the same molecular formula but differ in their HPLC profiles and

the specific isomer of the tetrahydroisoquinoline carboxylic acid formed.[2] The table below

summarizes key quantitative data for Mureidomycin E and related compounds for comparison.
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Compound Molecular Formula
Molecular Weight
(Da)

Key Structural
Feature

Mureidomycin E C39H48N8O12S 852.9

Contains 8-hydroxy-

tetrahydroisoquinoline

carboxylic acid

Mureidomycin F C39H48N8O12S 852.9

Contains 6-hydroxy-

tetrahydroisoquinoline

carboxylic acid

Mureidomycin A C38H48N8O12S 840.9[3]
Contains m-Tyrosine;

Uracil base

Mureidomycin B C38H50N8O12S 842.9[3][4]
Contains m-Tyrosine;

Dihydrouracil base

Mureidomycin C C40H51N9O13S 897.9[3]
Contains m-Tyrosine;

Uracil base

N-acetylmureidomycin

E
Not explicitly stated 899.2 (as [M+H]⁺)[5]

Methionine sulfoxide

instead of Methionine

Experimental Protocols
Isolation and Purification
Mureidomycin E is a minor component isolated from the culture filtrate of Streptomyces

flavidovirens SANK 60486.[2] A general protocol for the isolation of mureidomycins, which can

be adapted for MRD E, is as follows:

Fermentation: Culture Streptomyces flavidovirens in a suitable production medium.

Filtration: Remove the mycelium from the culture broth by filtration to obtain the culture

filtrate containing the mureidomycins.

Adsorption Chromatography: Pass the filtrate through a column of Amberlite XAD-2 resin to

adsorb the antibiotics.
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Ion-Exchange Chromatography: Elute the compounds and subject them to successive

column chromatographies, including cation exchange (e.g., Amberlite CG-50) and anion

exchange (e.g., Whatman DE-52) resins.[3]

Size-Exclusion Chromatography: Further purify the fractions using a gel filtration column

such as Toyopearl HW-40.[3]

High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to separate

the minor components, Mureidomycin E and F, from the major mureidomycins (A-D).

Structural Elucidation
Spectroscopic Analysis: The structures of Mureidomycins E and F were determined using

spectroscopic methods, including UV, IR, and NMR spectroscopy, which showed great

similarity between them.[2]

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular

formula (C39H48N8O12S for MRD E).[2] Tandem MS (MS/MS) can be used to analyze

fragmentation patterns to confirm the peptide sequence.[5]

Hydrolysis and Amino Acid Analysis: Acid hydrolysis of Mureidomycin E yields its

constituent amino acids. Analysis of the hydrolysate by methods such as HPLC reveals the

presence of 8-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid, which is the key

differentiator from MRDs A-D.[2]

Synthesis from Mureidomycin A
Mureidomycin E can be semi-synthesized from Mureidomycin A through the Pictet-Spengler

reaction.[2]

Reactants: Dissolve Mureidomycin A in a suitable solvent.

Reaction Condition: Add formaldehyde to the solution. The reaction proceeds via an

intramolecular electrophilic substitution where the m-Tyrosine residue of MRD A reacts with

formaldehyde.
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Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline ring

system.

Purification: The resulting products, Mureidomycin E and its isomer Mureidomycin F, are

then purified, typically using HPLC.

Mureidomycin A
(contains m-Tyrosine)

Pictet-Spengler
Reaction

Formaldehyde
(HCHO)

Mureidomycin E
(8-hydroxy-TIC derivative)

 Isomer 1

Mureidomycin F
(6-hydroxy-TIC derivative)

 Isomer 2

Workflow for the synthesis of Mureidomycin E.
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Caption: Workflow for the synthesis of Mureidomycin E.

Biological Activity and Mechanism of Action
Mureidomycins exhibit potent and specific antibacterial activity against Pseudomonas

aeruginosa.[2][6] Mureidomycin E shows strong anti-pseudomonal activity, although it is

reported to be less active than Mureidomycin A.[2]

The mechanism of action for mureidomycins involves the inhibition of bacterial cell wall

biosynthesis. Specifically, they act as competitive inhibitors of the enzyme phospho-N-

acetylmuramyl-pentapeptide translocase (also known as MraY).[1][7] This enzyme catalyzes a

critical early step in the peptidoglycan synthesis pathway: the formation of Lipid I from UDP-

MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate.[7] By blocking this step,

mureidomycins prevent the formation of the bacterial cell wall, leading to spheroplast formation

and eventual cell lysis.[6][7]
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Caption: Inhibitory action of Mureidomycin E on MraY.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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